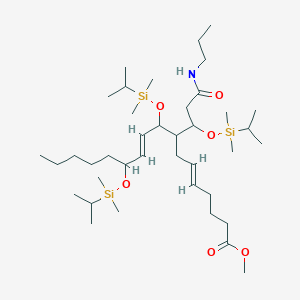
Mdspdh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La proctoline est un neuropeptide qui a été découvert pour la première fois chez l'espèce de cafard Periplaneta americana en 1975 . Elle est composée de cinq acides aminés : arginine, tyrosine, leucine, proline et thréonine, avec la séquence Arg-Tyr-Leu-Pro-Thr . La proctoline se trouve dans divers ordres d'insectes, notamment les Orthoptères, les Hémiptères, les Diptères et les Coléoptères, ainsi que chez les crustacés . Elle joue un rôle important dans la modulation des contractions musculaires chez ces organismes .
Méthodes De Préparation
La proctoline peut être synthétisée par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides . Le processus implique l'ajout séquentiel d'acides aminés protégés à une résine solide, suivi de la déprotection et du clivage de la résine. Les conditions réactionnelles incluent généralement l'utilisation de réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) pour faciliter la formation de liaisons peptidiques
Analyse Des Réactions Chimiques
La proctoline subit diverses réactions chimiques, notamment l'hydrolyse et la dégradation enzymatique . Elle est sensible au clivage par les peptidases, qui décomposent les liaisons peptidiques entre les acides aminés . Les réactifs couramment utilisés dans ces réactions comprennent les enzymes protéolytiques telles que la trypsine et la chymotrypsine . Les principaux produits formés à partir de ces réactions sont des fragments peptidiques plus petits et des acides aminés individuels .
Applications De Recherche Scientifique
La proctoline a plusieurs applications en recherche scientifique, en particulier dans les domaines de la neurobiologie et de la physiologie . Elle est utilisée pour étudier la modulation des contractions musculaires chez les insectes et les crustacés . La proctoline a été démontrée pour stimuler les contractions dans l'intestin postérieur, l'intestin antérieur et l'intestin moyen de diverses espèces d'insectes . De plus, elle est utilisée pour étudier le rôle des neuropeptides dans la régulation des contractions cardiaques chez les invertébrés . La capacité de la proctoline à moduler la transmission neuromusculaire en fait un outil précieux pour comprendre les mécanismes de la neuromodulation et de la régulation neurohormonale .
Mécanisme d'action
La proctoline exerce ses effets en se liant à des récepteurs spécifiques à la surface des cellules cibles . Cette liaison active les voies de signalisation intracellulaires, conduisant à une augmentation des niveaux de seconds messagers tels que l'adénosine monophosphate cyclique (AMPc) et les ions calcium . Ces seconds messagers, à leur tour, modulent l'activité de diverses protéines et enzymes impliquées dans la contraction musculaire . La proctoline agit comme un cotransmetteur, travaillant souvent en conjonction avec d'autres neurotransmetteurs tels que le glutamate pour améliorer la transmission neuromusculaire .
Mécanisme D'action
Proctolin exerts its effects by binding to specific receptors on the surface of target cells . This binding activates intracellular signaling pathways, leading to an increase in the levels of second messengers such as cyclic adenosine monophosphate (cAMP) and calcium ions . These second messengers, in turn, modulate the activity of various proteins and enzymes involved in muscle contraction . Proctolin acts as a cotransmitter, often working in conjunction with other neurotransmitters such as glutamate to enhance neuromuscular transmission .
Comparaison Avec Des Composés Similaires
La proctoline est unique parmi les neuropeptides en raison de sa séquence d'acides aminés spécifique et de son rôle dans la modulation des contractions musculaires chez les invertébrés . Des composés similaires incluent d'autres neuropeptides tels que la FMRFamide et l'allatostatine, qui jouent également un rôle dans la neuromodulation et la contraction musculaire . La proctoline se distingue par sa capacité à agir comme un puissant stimulateur des contractions musculaires viscérales et squelettiques . De plus, des peptides de type proctoline ont été identifiés chez diverses espèces d'invertébrés, soulignant encore son importance dans le domaine de la neurobiologie .
Propriétés
Numéro CAS |
118717-37-6 |
|---|---|
Formule moléculaire |
C39H79NO6Si3 |
Poids moléculaire |
742.3 g/mol |
Nom IUPAC |
methyl (5E,10E)-9,12-bis[[dimethyl(propan-2-yl)silyl]oxy]-8-[1-[dimethyl(propan-2-yl)silyl]oxy-3-oxo-3-(propylamino)propyl]heptadeca-5,10-dienoate |
InChI |
InChI=1S/C39H79NO6Si3/c1-16-18-21-24-34(44-47(10,11)31(3)4)27-28-36(45-48(12,13)32(5)6)35(25-22-19-20-23-26-39(42)43-9)37(30-38(41)40-29-17-2)46-49(14,15)33(7)8/h19,22,27-28,31-37H,16-18,20-21,23-26,29-30H2,1-15H3,(H,40,41)/b22-19+,28-27+ |
Clé InChI |
PNHUVPQEWLEWQB-AUFCJONMSA-N |
SMILES |
CCCCCC(C=CC(C(CC=CCCCC(=O)OC)C(CC(=O)NCCC)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C |
SMILES isomérique |
CCCCCC(/C=C/C(C(C/C=C/CCCC(=O)OC)C(CC(=O)NCCC)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C |
SMILES canonique |
CCCCCC(C=CC(C(CC=CCCCC(=O)OC)C(CC(=O)NCCC)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C)O[Si](C)(C)C(C)C |
Synonymes |
MDSPDH methyl 8-(1-dimethylisopropylsilyloxy-2-N-n-propylcarbamoyl)ethyl-9,12-dimethylisopropylsilyloxy-5,10-heptadecadienoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















